
Fmoc-Adc(10)-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Fmoc-Adc(10)-ol” is a compound used in the field of chemistry, particularly in the synthesis of antibody-drug conjugates (ADCs) . It is also known by its chemical name, N-(9-Fluorenylmethyloxycarbonyl)-10-amino-decanoic acid .
Chemical Reactions Analysis
“this compound” is used as a linker in the synthesis of antibody-drug conjugates (ADCs) . It plays a crucial role in connecting the antibody to the drug molecule in ADCs. Unfortunately, specific details about the chemical reactions involving “this compound” are not available from the search results.Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 409.52 g/mole . Unfortunately, other physical and chemical properties of “this compound” are not available from the search results.Applications De Recherche Scientifique
Fmoc Chemistry in Peptide Synthesis
The Fmoc group is extensively utilized in peptide synthesis for its protection of amino acids. This method offers significant advantages for synthesizing biologically active peptides and small proteins. Fmoc chemistry facilitates the orthogonal solid-phase synthesis of peptides, allowing for a broad range of conditions and applications in bioorganic chemistry (Fields & Noble, 2009).
Applications in Functional Material Development
Fmoc-modified amino acids and short peptides have shown great potential for the fabrication of functional materials due to their self-assembly properties. These materials have applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties, highlighting the versatility of Fmoc chemistry in creating bio-inspired materials (Tao et al., 2016).
Enhanced Antibacterial Composite Materials
Recent advancements have explored the antibacterial capabilities of Fmoc-decorated nanoassemblies. These materials show promise in inhibiting bacterial growth without being cytotoxic to mammalian cells. The integration of such nanoassemblies into resin-based composites without compromising their mechanical and optical properties opens new avenues for developing biomedical applications (Schnaider et al., 2019).
Mécanisme D'action
Target of Action
Fmoc-Adc(10)-ol is a complex compound that is primarily used in the field of biochemistry . . It is often used in the synthesis of other compounds, particularly in the creation of antibody-drug conjugates (ADCs) .
Mode of Action
In the context of ADCs, it serves as a linker molecule, connecting the antibody to the drug molecule . This allows the drug to be specifically delivered to cells expressing the antigen that the antibody targets.
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-(10-hydroxydecyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO3/c27-18-12-6-4-2-1-3-5-11-17-26-25(28)29-19-24-22-15-9-7-13-20(22)21-14-8-10-16-23(21)24/h7-10,13-16,24,27H,1-6,11-12,17-19H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHSADYFCFERJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2955023.png)
![N-(2,3-dimethylphenyl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2955025.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzofuran-2-carboxamide](/img/structure/B2955027.png)
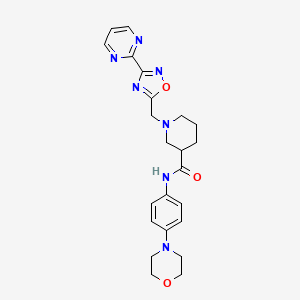
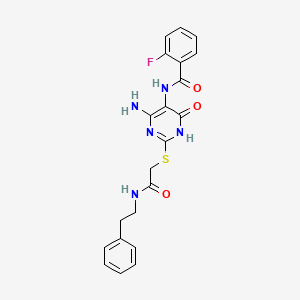
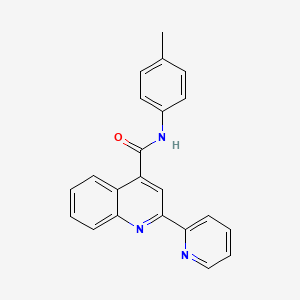
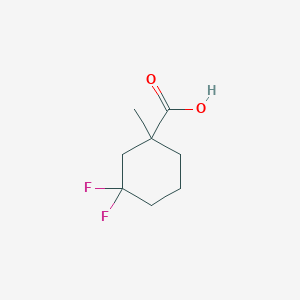
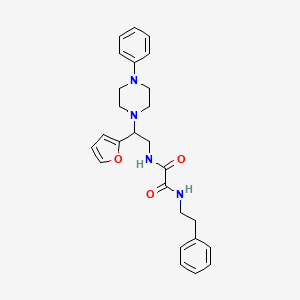
![2-(4-Chlorophenoxy)-2-methyl-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2955035.png)
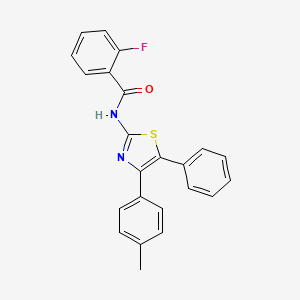
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea](/img/structure/B2955041.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2955043.png)
![benzofuran-2-yl(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2955044.png)

